molecular formula C20H21NO3 B8301349 benzyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate

benzyl 7,9-dimethyl-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate

Cat. No. B8301349
M. Wt: 323.4 g/mol
InChI Key: BXWNLMCQIKFFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299060B2

Procedure details

Charge a 22 L flask with an overhead stirrer, thermocouple, 3 L addition funnel, baffle, cooling bath and N2 purge and 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride (1,000 g, 4.43 moles). Add 2-methyltetrahydrofuran (6.44 kg, 7.5 L, 74.5 moles) and agitate the off-white slurry. Cool to 5-15° C. Add water 2.5 L, 138.8 moles and Na2CO3 (1.12 kg, 3 moles) to the addition funnel then slowly add to the reaction mixture at a fast drip over about 25 m. Charge a 2 L addition funnel with benzyl chloroformate (91.59 kg, 8.86 moles) add dropwise to the reaction, while maintaining the reaction mixture below about 15° C. Transfer the resulting mixture to a flask equipped with a condenser and heat to 25-25° C. and stir for about 50 h. Cool to about 15° C., add HCl (5 M, until the pH is about 5). Separate the layers. Extract the aqueous layer with methyltetrahydrofuran (4 L); combine the organic layers and wash with water (4 l). Concentrate the organic layer at about 40° C. Add IPA (4 L) and then concentrate to 2 L. Transfer to a 12 L flask equipped with an overhead stirrer, thermocouple, heating mantle condenser, 2 L addition funnel and N2 purge. Heat the flask contents to about 70-80° C. and add heptane (5 L). Slowly cool to RT overnight; seed the mixture if necessary to induce crystallization of the titled compound. Cool and collect the solid; rinse the solid with cold heptane and dry in a vacuum at 50° C. to provide 1,316 g of the title compound.
Quantity
4.43 mol
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
1.12 kg
Type
reactant
Reaction Step Three
Quantity
91.59 kg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:14]=[C:13]([CH3:15])[C:6]2[NH:7][CH2:8][CH2:9][CH2:10][C:11](=[O:12])[C:5]=2[CH:4]=1.CC1CCCO1.O.C([O-])([O-])=O.[Na+].[Na+].Cl[C:30]([O:32][CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)=[O:31].Cl>>[CH3:2][C:3]1[CH:14]=[C:13]([CH3:15])[C:6]2[N:7]([C:30]([O:32][CH2:33][C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=3)=[O:31])[CH2:8][CH2:9][CH2:10][C:11](=[O:12])[C:5]=2[CH:4]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
4.43 mol
Type
reactant
Smiles
Cl.CC1=CC2=C(NCCCC2=O)C(=C1)C
Step Two
Name
Quantity
7.5 L
Type
reactant
Smiles
CC1OCCC1
Step Three
Name
Quantity
2.5 L
Type
reactant
Smiles
O
Name
Quantity
1.12 kg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
91.59 kg
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 (± 5) °C
Stirring
Type
CUSTOM
Details
stir for about 50 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge a 22 L flask with an overhead stirrer
ADDITION
Type
ADDITION
Details
thermocouple, 3 L addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
baffle, cooling bath
CUSTOM
Type
CUSTOM
Details
N2 purge
ADDITION
Type
ADDITION
Details
Charge
ADDITION
Type
ADDITION
Details
add dropwise to the reaction
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture below about 15° C
CUSTOM
Type
CUSTOM
Details
equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
heat to 25-25° C.
TEMPERATURE
Type
TEMPERATURE
Details
Cool to about 15° C.
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with methyltetrahydrofuran (4 L)
WASH
Type
WASH
Details
wash with water (4 l)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the organic layer at about 40° C
CONCENTRATION
Type
CONCENTRATION
Details
Add IPA (4 L) and then concentrate to 2 L
CUSTOM
Type
CUSTOM
Details
Transfer to a 12 L flask equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermocouple, heating mantle
ADDITION
Type
ADDITION
Details
condenser, 2 L addition funnel
CUSTOM
Type
CUSTOM
Details
N2 purge
TEMPERATURE
Type
TEMPERATURE
Details
Heat the flask contents to about 70-80° C.
ADDITION
Type
ADDITION
Details
add heptane (5 L)
TEMPERATURE
Type
TEMPERATURE
Details
Slowly cool to RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
crystallization of the titled compound
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
collect the solid
WASH
Type
WASH
Details
rinse the solid with cold heptane
CUSTOM
Type
CUSTOM
Details
dry in a vacuum at 50° C.

Outcomes

Product
Details
Reaction Time
50 h
Name
Type
product
Smiles
CC1=CC2=C(N(CCCC2=O)C(=O)OCC2=CC=CC=C2)C(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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